molecular formula C17H14O5S B2470001 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate CAS No. 869080-75-1

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate

Cat. No.: B2470001
CAS No.: 869080-75-1
M. Wt: 330.35
InChI Key: SASSESJYUIUPMN-UHFFFAOYSA-N
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Description

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are benzopyrone derivatives that have been extensively studied for their medicinal properties, including anti-inflammatory, anticoagulant, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate typically involves the reaction of 7-hydroxy-4-methylcoumarin with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its anticoagulant and anti-inflammatory activities.

    Industry: Utilized in the development of fluorescent dyes and sensors.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate
  • 4-methyl-2-oxo-2H-chromen-7-yl acetate
  • 4-methyl-2-oxo-2H-chromen-7-yl benzoate

Uniqueness

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate is unique due to the presence of the phenyl group at the 3-position, which enhances its biological activity compared to other coumarin derivatives. This structural feature contributes to its higher potency as an antimicrobial and anti-inflammatory agent .

Properties

IUPAC Name

(4-methyl-2-oxo-3-phenylchromen-7-yl) methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5S/c1-11-14-9-8-13(22-23(2,19)20)10-15(14)21-17(18)16(11)12-6-4-3-5-7-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASSESJYUIUPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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